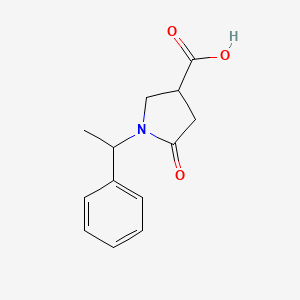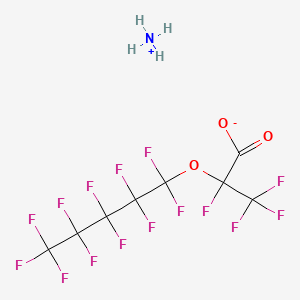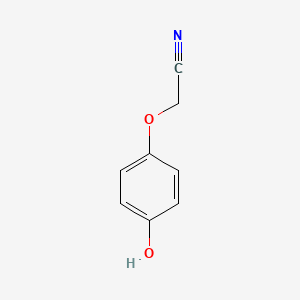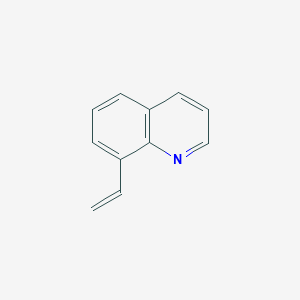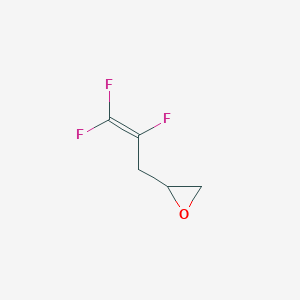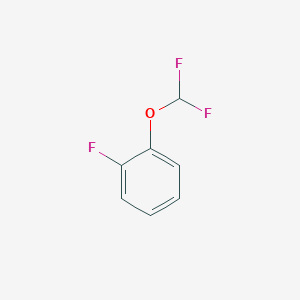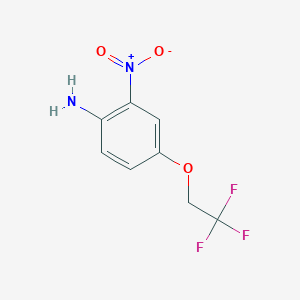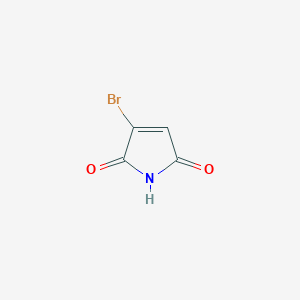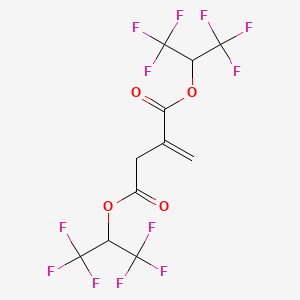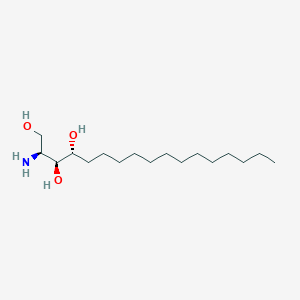
4-hydroxysphinganine (C17 base)
Overview
Description
Sphingolipids are essential components of cellular membranes and play crucial roles in various biological processes, including cell signaling, growth, and differentiation . The compound is characterized by its unique structure, which includes a hydroxyl group at the fourth position of the sphinganine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxysphinganine can be synthesized through the hydroxylation of sphinganine. This process involves the use of specific enzymes such as sphingoid base hydroxylase . The reaction typically occurs in the presence of oxygen and requires cofactors like NADPH .
Industrial Production Methods: Industrial production of 4-hydroxysphinganine often involves microbial fermentation processes using yeast or fungi. These microorganisms are capable of producing the compound in substantial amounts under controlled conditions . The fermentation process is followed by extraction and purification steps to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxysphinganine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sphingosine, a key intermediate in sphingolipid metabolism.
Reduction: Reduction reactions can convert 4-hydroxysphinganine back to sphinganine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products:
Sphingosine: Formed through oxidation reactions.
Sphinganine: Formed through reduction reactions.
Derivatives: Various substituted products depending on the reagents used.
Scientific Research Applications
4-Hydroxysphinganine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxysphinganine involves its incorporation into cellular membranes, where it influences membrane structure and function . The compound interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and signaling pathways . It plays a role in regulating cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Sphinganine: Lacks the hydroxyl group at the fourth position, making it less polar than 4-hydroxysphinganine.
Sphingosine: Contains a double bond at the fourth position, which alters its chemical properties and biological functions.
Phytosphingosine: Similar to 4-hydroxysphinganine but with additional hydroxyl groups, making it more hydrophilic.
Uniqueness: 4-Hydroxysphinganine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2S,3S,4R)-2-aminoheptadecane-1,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)17(21)15(18)14-19/h15-17,19-21H,2-14,18H2,1H3/t15-,16+,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOLYWXODIHTSI-BBWFWOEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B3043975.png)
